Ethyl 2,5-dimethylfuran-3-carboxylate

Vue d'ensemble

Description

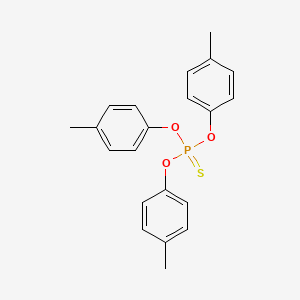

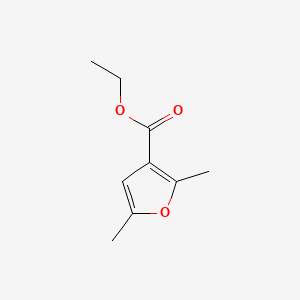

Ethyl 2,5-dimethylfuran-3-carboxylate is a chemical compound with the formula C9H12O3 . It belongs to the class of furans, which are heterocyclic compounds with a five-membered ring structure. This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate involves the use of sodium hydroxide in different solvents such as water, methanol, and ethanol . For instance, a solution of ethyl 2,5-dimethylfuran-3-carboxylate in anhydrous methanol was added with 2M sodium hydroxide solution at 60°C for 2 hours . After the anhydrous methanol was removed under reduced pressure, the solution was adjusted to pH 1, and a precipitated white solid was filtered and dried in vacuo at 40°C for 24 hours to give a light white solid .Molecular Structure Analysis

The molecular structure of Ethyl 2,5-dimethylfuran-3-carboxylate consists of a total of 24 bonds. There are 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, and 1 ester .Applications De Recherche Scientifique

Pharmaceutical Research

Ethyl 2,5-dimethylfuran-3-carboxylate (DMFEC) is a compound of interest in pharmaceutical research due to its potential as a building block for various biologically active molecules. Its furan ring structure is a common motif in many natural products and pharmaceuticals, which makes it a valuable precursor in the synthesis of complex molecules .

Agriculture

In the agricultural sector, DMFEC can be utilized in the synthesis of agrochemicals. Its derivatives may serve as intermediates in the creation of compounds with potential herbicidal or pesticidal activities .

Materials Science

DMFEC is also explored in materials science, particularly in the development of bio-based polymers. Its furan core can be polymerized or copolymerized to produce materials with desirable thermal and mechanical properties .

Mécanisme D'action

Target of Action

Ethyl 2,5-dimethylfuran-3-carboxylate is a furan platform chemical . Furan platform chemicals (FPCs) are derived from biomass and are used in the chemical industry as alternatives to traditional resources such as crude oil . .

Mode of Action

Furan derivatives are known for their reactivity, which makes them useful in the synthesis of new fuels and polymer precursors .

Biochemical Pathways

Furan derivatives are known to be involved in a variety of reactions, leading to the synthesis of a wide range of compounds .

Pharmacokinetics

It’s worth noting that the compound has a high gastrointestinal absorption and is bbb permeant .

Result of Action

As a furan derivative, it is likely involved in various chemical reactions, contributing to the synthesis of a wide range of compounds .

Action Environment

It’s worth noting that furan derivatives are part of a broader shift in the chemical industry towards the use of biomass as an alternative to traditional resources such as crude oil .

Propriétés

IUPAC Name |

ethyl 2,5-dimethylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-4-11-9(10)8-5-6(2)12-7(8)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYLSCDHFCSDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183367 | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29113-63-1 | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029113631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furancarboxylic acid, 2,5-dimethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.